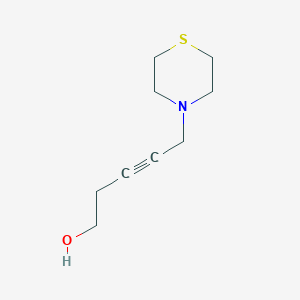
5-Thiomorpholinopent-3-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiomorpholinopent-3-YN-1-OL: is a chemical compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound is characterized by the presence of a thiomorpholine ring attached to a pentynol chain. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Thiomorpholinopent-3-YN-1-OL typically involves the reaction of thiomorpholine with a pentynol derivative under specific conditions. One common method includes the use of CuI (Copper Iodide) as a catalyst and THF (Tetrahydrofuran) as a solvent . The reaction is carried out under reflux conditions for 24 hours, followed by purification steps involving silica gel filtration and ether extraction .
Industrial Production Methods:
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated purification systems to streamline production and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions:
5-Thiomorpholinopent-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding oxides.
Reduction: Reduction reactions can be carried out using or to yield reduced derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents or nucleophiles .
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products:
The major products formed from these reactions include thiomorpholine oxides , reduced thiomorpholine derivatives , and halogenated thiomorpholine compounds .
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 5-Thiomorpholinopent-3-YN-1-OL is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in organic synthesis .
Biology:
In biological research, this compound is studied for its potential as a biochemical probe . It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms .
Medicine:
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial agent and enzyme inhibitor .
Industry:
Industrially, this compound is used in the production of specialty chemicals and pharmaceutical intermediates . Its reactivity and stability make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 5-Thiomorpholinopent-3-YN-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors . The thiomorpholine ring can form hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their activity and function . Additionally, the pentynol chain can undergo covalent modifications , further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
- 3-Pentyn-1-ol
- 5-(4-Thiomorpholinyl)-3-pentyn-1-ol
- Thiomorpholine derivatives
Comparison:
Compared to similar compounds, 5-Thiomorpholinopent-3-YN-1-OL stands out due to its unique combination of a thiomorpholine ring and a pentynol chain. This structure imparts distinct chemical reactivity and biological activity , making it more versatile in various applications .
Propiedades
Fórmula molecular |
C9H15NOS |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
5-thiomorpholin-4-ylpent-3-yn-1-ol |
InChI |
InChI=1S/C9H15NOS/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2 |
Clave InChI |
QSRODUCJJKQGOF-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1CC#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



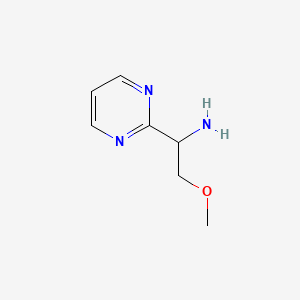
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793128.png)
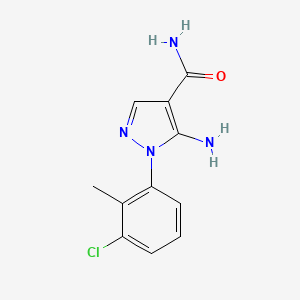
![1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793141.png)
![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate](/img/structure/B11793150.png)
![1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B11793158.png)
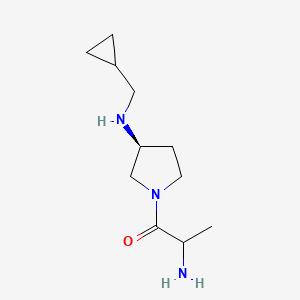
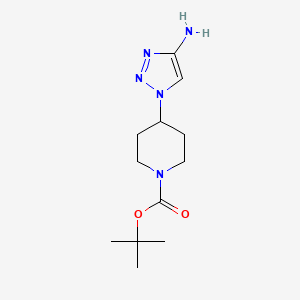
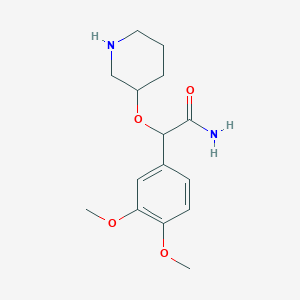



![6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11793201.png)
